2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and 1,3-diketones to form the pyrazole ring.
Substitution Reactions: Introducing the isopropyl group via alkylation reactions.
Coupling Reactions: Attaching the pyridine ring through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
- 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
- 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Uniqueness
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-5-3-4-6-14-11/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
DDRGEJFEHKOUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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